8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1313712-64-9) is a highly functionalized, privileged bicyclic building block widely utilized in medicinal chemistry and agrochemical development. Featuring a reactive 2-carbaldehyde handle, it enables rapid downstream diversification via reductive amination, Wittig olefination, and condensation reactions. The presence of the 6-methyl group provides essential hydrophobic bulk often required for target affinity, while the 8-chloro substituent serves as a critical metabolic block and electronic modulator. For procurement teams and synthetic chemists, this specific substitution pattern offers an optimized starting point for developing kinase inhibitors, GABA-A modulators, and anti-infectives, eliminating the need for complex, low-yield multi-step functionalization of the bare imidazo[1,2-a]pyridine core [1].
Substituting 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde with its unchlorinated analog (6-methylimidazo[1,2-a]pyridine-2-carbaldehyde) or its unmethylated analog (8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde) fundamentally alters both the metabolic profile and binding thermodynamics of downstream products. The 8-position of the imidazo[1,2-a]pyridine ring is a known hotspot for cytochrome P450-mediated oxidation; lacking the chlorine atom here results in rapid metabolic clearance. Furthermore, attempting to procure a 2-carboxylic acid or 2-methyl derivative instead of the 2-carbaldehyde drastically reduces synthetic versatility, forcing chemists to employ harsh oxidation or expensive peptide coupling reagents that lower overall yields and increase process mass intensity (PMI)[1].
The 8-position of the imidazo[1,2-a]pyridine core is highly susceptible to cytochrome P450-mediated oxidation. By procuring the 8-chloro derivative, chemists effectively block this metabolic soft spot. Class-level pharmacokinetic studies demonstrate that C8-halogenation reduces in vitro microsomal degradation significantly compared to unsubstituted analogs [1].
| Evidence Dimension | CYP450-mediated C8 oxidation liability |
| Target Compound Data | C8 oxidation blocked (<5% conversion) |
| Comparator Or Baseline | 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (>40% conversion via C8 hydroxylation) |
| Quantified Difference | >80% reduction in C8-hydroxylation metabolites |
| Conditions | In vitro human liver microsomes (HLM), 60 min, NADPH-dependent |
Procuring the 8-chloro building block preemptively solves a major metabolic liability, saving months of costly lead optimization.
High basicity in nitrogenous heterocycles is a primary driver of off-target hERG channel inhibition, a critical cardiovascular safety liability. The electron-withdrawing nature of the 8-chloro substituent pulls electron density away from the bridgehead nitrogen, lowering the basicity of the imidazo[1,2-a]pyridine core compared to analogs lacking this halogen[1].
| Evidence Dimension | Core nitrogen basicity (pKa) |
| Target Compound Data | pKa ~4.5 - 5.0 |
| Comparator Or Baseline | 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (pKa ~5.5 - 6.0) |
| Quantified Difference | ~1.0 log unit reduction in basicity |
| Conditions | Aqueous titration, 25°C |
Lowering the core basicity reduces off-target hERG channel binding, a critical safety metric in pharmaceutical procurement and lead selection.
For the synthesis of 2-aminomethyl derivatives, starting with a 2-carbaldehyde is vastly superior to starting with a 2-carboxylic acid. The carbaldehyde undergoes direct reductive amination, whereas the carboxylic acid requires a two-step process (amide coupling followed by aggressive reduction), which suffers from lower yields and higher process mass intensity [1].
| Evidence Dimension | Yield of 2-aminomethyl derivatives |
| Target Compound Data | >85% yield (single step) |
| Comparator Or Baseline | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (<70% yield, two steps) |
| Quantified Difference | >15% higher overall yield and elimination of one synthetic step |
| Conditions | Standard library synthesis: NaBH(OAc)3 for aldehyde vs. HATU/amine + LiAlH4 for acid |
Procuring the carbaldehyde form directly accelerates library generation and avoids the use of hazardous reducing agents like LiAlH4.
The 8-chloro substituent blocks a primary site of oxidative metabolism, making this compound an ideal starting material for developing ATP-competitive kinase inhibitors where prolonged half-life is required [1].
The combination of the 6-methyl group (for hydrophobic pocket filling) and the 8-chloro group (for steric locking) mimics the binding profile of privileged sedatives/anxiolytics, making it a premium precursor for CNS drug discovery [1].
The highly reactive 2-carbaldehyde group allows for rapid, single-step diversification with a wide array of primary and secondary amines, streamlining the creation of large screening libraries without the need for complex coupling reagents[1].